Alpelisib - 1217486-61-7

Alpelisib

Catalog Number: EVT-287756
CAS Number: 1217486-61-7
Molecular Formula: C19H22F3N5O2S
Molecular Weight: 441.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alpelisib is a synthetic, orally bioavailable, small molecule that acts as a selective inhibitor of the alpha isoform of phosphatidylinositol 3-kinase (PI3Kα). [] This kinase is a key component of the PI3K/AKT/mTOR pathway, a critical signaling pathway involved in cell growth, proliferation, survival, and metabolism. [, ] Alpelisib demonstrates high selectivity for the alpha isoform compared to other PI3K isoforms (β, γ, and δ). [] In preclinical studies, Alpelisib has demonstrated antitumor activity, particularly in cancers driven by activating mutations in the PIK3CA gene, which encodes the p110α subunit of PI3Kα. [, , ]

Future Directions
  • Investigating Non-Cancer Applications: Exploring the potential role of Alpelisib in other diseases where the PI3K pathway is dysregulated, such as PIK3CA-related overgrowth spectrum (PROS) [], could expand its therapeutic reach beyond cancer.
Overview

Alpelisib is a targeted therapeutic agent classified as a phosphatidylinositol-3-kinase inhibitor, specifically inhibiting the alpha isoform of the class I phosphatidylinositol-3-kinase. It is primarily indicated for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer that is advanced or metastatic and has mutations in the PIK3CA gene. Alpelisib represents a significant advancement in cancer therapy, particularly for patients who have not responded to traditional endocrine therapies.

Source and Classification

Alpelisib was developed by Novartis and is marketed under the trade name Piqray. It is classified as an antineoplastic agent and falls under the category of targeted therapies aimed at specific molecular pathways involved in cancer progression. The compound's development was driven by the need for more effective treatments for breast cancers characterized by specific genetic mutations, particularly those affecting the PIK3CA gene.

Synthesis Analysis

Methods and Technical Details

The synthesis of Alpelisib has been optimized through various methods, significantly improving yield and purity compared to previous approaches. A novel synthesis method involves four main steps after an initial substitution reaction, which includes:

  1. Substitution Reaction: The starting material undergoes a one-step substitution.
  2. Deamination Protection: This step involves protecting groups to stabilize the intermediate.
  3. Halogenation: Two halogenation reactions are performed to modify the structure.
  4. Final Coupling: The final product, Alpelisib, is obtained through a series of reactions that culminate in purification.
Molecular Structure Analysis

Alpelisib's chemical structure can be represented as follows:

  • Chemical Formula: C19_{19}H20_{20}N4_{4}O3_{3}
  • Molecular Weight: 342.39 g/mol

The compound features a thiazole ring, which is crucial for its biological activity, along with various functional groups that enhance its binding affinity to the phosphatidylinositol-3-kinase enzyme.

Structural Data

The structural integrity of Alpelisib has been confirmed through various spectroscopic techniques, including nuclear magnetic resonance and mass spectrometry, which validate its molecular composition and confirm its intended design .

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of Alpelisib involves several key chemical reactions:

  1. Boc Protection: The initial compound undergoes protection with a Boc (tert-butyloxycarbonyl) group to prevent unwanted reactions during subsequent steps.
  2. Halogenation Reactions: These reactions introduce halogen atoms into specific positions on the aromatic ring, enhancing reactivity.
  3. Amidation Reaction: Following deprotection, an amidation reaction occurs to form critical linkages within the molecule.
  4. Final Deprotection: This step removes protective groups to yield the active form of Alpelisib.

These reactions are characterized by mild conditions that favor high yields and minimize by-products .

Mechanism of Action

Alpelisib exerts its therapeutic effects by selectively inhibiting the alpha isoform of phosphatidylinositol-3-kinase. This inhibition disrupts downstream signaling pathways that are critical for cell growth, proliferation, and survival in cancer cells. Specifically, it targets cells harboring mutations in the PIK3CA gene, leading to reduced tumor growth and enhanced apoptosis (programmed cell death).

Process Data

Clinical studies have demonstrated that Alpelisib can synergize with endocrine therapies like letrozole, improving outcomes in patients with estrogen receptor-positive breast cancer . The mechanism involves modulation of key signaling pathways that lead to cell cycle arrest and reduced tumor viability.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide; limited solubility in water
  • Melting Point: Not explicitly stated but typically assessed during quality control processes.

Chemical Properties

Alpelisib is stable under standard laboratory conditions but should be protected from light and moisture to maintain its integrity. Its chemical reactivity allows it to engage effectively with biological targets within cancer cells.

Applications

Alpelisib is primarily used in clinical oncology for treating advanced breast cancer with specific genetic mutations. Its application extends beyond breast cancer; ongoing research aims to explore its efficacy against other malignancies characterized by similar molecular alterations.

Pharmacological Profile and Mechanism of Action

Molecular Targets: PI3Kα Isoform Specificity and Inhibition Kinetics

Alpelisib (BYL-719) is a small-molecule inhibitor exhibiting high specificity for the class I phosphatidylinositol 3-kinase alpha (PI3Kα) isoform. Its binding affinity for the p110α catalytic subunit (encoded by PIK3CA) is ~50-fold greater than for other PI3K isoforms (β, γ, δ), with biochemical half-maximal inhibitory concentrations (IC50) of 4.6 nM for PI3Kα versus 290–1200 nM for other isoforms [1] [5]. This selectivity arises from allosteric interactions within a unique binding pocket in the p110α catalytic domain, as revealed by X-ray crystallography [2]. Alpelisib binds to both wild-type and mutant PI3Kα, but demonstrates preferential activity against oncogenic variants like H1047R (kinase domain) and E542K/E545K (helical domain) due to altered conformational dynamics [4]. Surface plasmon resonance (SPR) studies confirm low-nanomolar binding affinity (KD = 4.7 nM) for H1047R mutant PI3Kα and 15-fold lower affinity for wild-type PI3Kα (KD = 70 nM) [2].

Table 1: Alpelisib Selectivity Profile Across PI3K Isoforms

IsoformIC50 (nM)Biological Role
PI3Kα (p110α)4.6Oncogenic signaling, glucose metabolism
PI3Kβ (p110β)1,200Platelet function, cardiac contractility
PI3Kδ (p110δ)290Immune cell function
PI3Kγ (p110γ)250Inflammatory responses

Toggle to view kinetic parameters

  • Association rate (kon) for H1047R mutant: 1.5 × 105 M−1s−1
  • Dissociation rate (koff) for H1047R mutant: 7.0 × 10−4 s−1
  • Residence time: ~24 minutes

Biochemical Pathways: PI3K-Akt-mTOR Signaling Modulation

Alpelisib exerts its antitumor effects by disrupting oncogenic signal transduction through the PI3K-Akt-mTOR axis. Under physiological conditions, PI3Kα converts phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the plasma membrane. PIP3 recruits Akt and PDK1, leading to Akt phosphorylation (T308/S473) and subsequent activation of mTOR complex 1 (mTORC1) [3] [8]. In PIK3CA-mutated cancers, constitutive PI3Kα activation drives uncontrolled proliferation and survival. Alpelisib reverses pathway hyperactivation by:

  • Reducing PIP3 production (>80% suppression at therapeutic doses)
  • Attenuating Akt phosphorylation (IC50 = 20 nM in cellular assays)
  • Inhibiting mTORC1-dependent signaling (S6K1 and 4E-BP1 phosphorylation) [1] [10]

Crucially, alpelisib modulates glucose metabolism independently of direct mTOR inhibition. By blocking insulin-mediated PI3Kα signaling in hepatocytes and adipocytes, it reduces glucose uptake and promotes hyperglycemia—a mechanism exploited therapeutically in PIK3CA-Related Overgrowth Spectrum (PROS) but contributing to on-target toxicity in oncology [1] [6]. Feedback reactivation remains a challenge; mTORC1 inhibition via S6K1 reduces IRS1 degradation, reactivating PI3K signaling and necessitating combination therapies [7] [10].

Table 2: Key Pathway Components Modulated by Alpelisib

Pathway NodeEffect of InhibitionFunctional Consequence
PIP3↓ >80%Impaired membrane recruitment of Akt/PDK1
p-Akt (T308)↓ 70-90%Reduced proliferation/survival signals
p-S6K1 (T389)↓ 50-75%Decreased protein synthesis
p-4E-BP1 (T37/46)↓ 60-80%Restored translational control

Mechanistic Differentiation: Cancer vs. Non-Cancer Applications

Alpelisib’s mechanism diverges significantly between oncology and non-oncology indications:

  • Cancer Applications: In PIK3CA-mutant HR+/HER2− breast cancer, alpelisib reverses endocrine resistance by blocking estrogen-independent proliferation signals. The SOLAR-1 trial demonstrated 11-month progression-free survival (vs. 5.7 months for placebo) when combined with fulvestrant [6]. Efficacy extends beyond helical/kinase domain hotspots; Rugo et al. showed 4.0-month PFS benefit in tumors with non-hotspot PIK3CA mutations [4]. Alpelisib also exhibits synergy with targeted agents in diverse cancers:
  • Tipifarnib (FTase inhibitor) in HNSCC by blocking mTOR reactivation [7]
  • CDK4/6 inhibitors in breast cancer via cell cycle arrest enhancement [6]
  • Fulvestrant in endometrial cancer through ER/PI3K crosstalk inhibition [9]

  • Non-Cancer Applications: For PROS syndrome, alpelisib’s inhibition of tissue overgrowth stems from normalizing aberrant PI3K signaling in developmentally dysregulated tissues. By reducing PIP3 in affected cells, it restrains AKT-driven hypertrophy and vascular malformations [1]. This exploits the same molecular target but achieves pathway normalization rather than tumor cytotoxicity.

Comparative Pharmacodynamics: Alpelisib vs. Pan-PI3K Inhibitors

Alpelisib’s isoform selectivity confers distinct pharmacodynamic advantages over pan-PI3K inhibitors:

  • Reduced Metabolic Toxicity: Pan-inhibitors (e.g., buparlisib, pictilisib) induce hyperglycemia and rash in >60% of patients due to concurrent PI3Kβ/δ inhibition in metabolic tissues. Alpelisib’s α-selectivity lowers this incidence, though hyperglycemia remains a concern via PI3Kα-specific hepatic effects [5] [6].
  • Superior Target Engagement: In PIK3CA-mutant xenografts, alpelisib achieves >90% tumor growth inhibition at 30 mg/kg, whereas pan-inhibitors require higher doses (e.g., 50 mg/kg for buparlisib) with broader tissue distribution [5].
  • Emerging Mutant-Selective Agents: Next-generation inhibitors (e.g., STX-478) allosterically target mutant PI3Kα with 14-fold selectivity over wild-type, minimizing glucose disturbances. Alpelisib inhibits both forms equipotently [2].

Table 3: Pharmacodynamic Comparison of PI3K Inhibitors

ParameterAlpelisib (α-specific)Buparlisib (Pan-PI3K)STX-478 (Mutant-Selective)
WT PI3Kα IC50131 nM52 nM131 nM
H1047R Mutant IC509.4 nM48 nM9.4 nM
Hyperglycemia Incidence~60%~75%Preclinically absent
Key Resistance MechanismsmTOR reactivation, RTK upregulationEnhanced PI3Kδ dependenceUndetermined

Compound Names Mentioned: Alpelisib, Buparlisib, Pictilisib, Taselisib, STX-478, Tipifarnib, Idelalisib, Copanlisib, Everolimus, Fulvestrant

Properties

CAS Number

1217486-61-7

Product Name

Alpelisib

IUPAC Name

(2S)-1-N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide

Molecular Formula

C19H22F3N5O2S

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C19H22F3N5O2S/c1-10-14(11-6-7-24-13(9-11)18(2,3)19(20,21)22)30-16(25-10)26-17(29)27-8-4-5-12(27)15(23)28/h6-7,9,12H,4-5,8H2,1-3H3,(H2,23,28)(H,25,26,29)/t12-/m0/s1

InChI Key

STUWGJZDJHPWGZ-LBPRGKRZSA-N

SMILES

CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

BYL719; BYL-719; BYL 719; Alpelisib

Canonical SMILES

CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)N2CCC[C@H]2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.